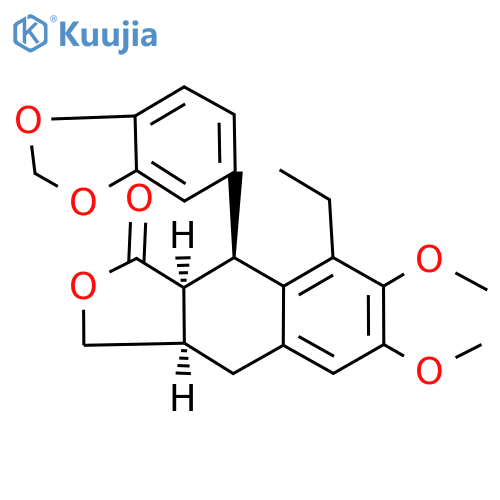Cas no 1422536-56-8 (Marginatoxin)

Marginatoxin structure
Marginatoxin 化学的及び物理的性質
名前と識別子
-
- Marginatoxin
- 1422536-56-8
- FS-8280
- 9-(2H-1,3-benzodioxol-5-yl)-6,7,8-trimethoxy-3H,3aH,4H,9H,9aH-naphtho[2,3-c]furan-1-one
- 9-(benzo[d][1,3]dioxol-5-yl)-6,7,8-trimethoxy-3a,4,9,9a-tetrahydronaphtho[2,3-c]furan-1(3h)-one
-
- インチ: InChI=1S/C22H22O7/c1-24-16-8-12-6-13-9-27-22(23)19(13)17(18(12)21(26-3)20(16)25-2)11-4-5-14-15(7-11)29-10-28-14/h4-5,7-8,13,17,19H,6,9-10H2,1-3H3
- InChIKey: UYNLREYGLZRAKW-UHFFFAOYSA-N
- ほほえんだ: COc1cc2CC3COC(=O)C3C(c3ccc4OCOc4c3)c2c(OC)c1OC
計算された属性
- せいみつぶんしりょう: 398.13655304g/mol
- どういたいしつりょう: 398.13655304g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 29
- 回転可能化学結合数: 4
- 複雑さ: 612
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.3
- トポロジー分子極性表面積: 72.4Ų
Marginatoxin 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TargetMol Chemicals | TN4496-10 mg |
Marginatoxin |
1422536-56-8 | 98% | 10mg |
¥ 4,180 | 2023-07-10 | |
| ChemFaces | CFN95174-10mg |
Marginatoxin |
1422536-56-8 | >=98% | 10mg |
$318 | 2021-07-22 | |
| ChemFaces | CFN95174-10mg |
Marginatoxin |
1422536-56-8 | >=98% | 10mg |
$318 | 2023-09-19 | |
| TargetMol Chemicals | TN4496-1 mL * 10 mM (in DMSO) |
Marginatoxin |
1422536-56-8 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 2890 | 2023-09-15 | |
| TargetMol Chemicals | TN4496-1 ml * 10 mm |
Marginatoxin |
1422536-56-8 | 1 ml * 10 mm |
¥ 2890 | 2024-07-19 | ||
| TargetMol Chemicals | TN4496-10mg |
Marginatoxin |
1422536-56-8 | 10mg |
¥ 4180 | 2024-07-19 |
Marginatoxin 関連文献
-
Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226
-
2. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498
-
Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611
-
Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994
-
Jun Wang,Michael G. Gardiner,Evan J. Peacock,Brian W. Skelton,Allan H. White Dalton Trans., 2003, 161-162
1422536-56-8 (Marginatoxin) 関連製品
- 2171891-19-1(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-4-methoxypyrrolidine-3-carboxylic acid)
- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)
- 2136903-86-9((3S)-3-{(benzyloxy)carbonylamino}-3-(5-chloro-1-methyl-1H-pyrazol-4-yl)propanoic acid)
- 1838637-18-5(Ethyl 2-(5-chloro-3-fluoropyridin-2-yl)-2,2-difluoroacetate)
- 221087-47-4(N-(6-Bromopyridin-2-Yl)-2,2-Dimethylpropanamide)
- 93951-82-7(2,4,5-Trichlorophenol-d2)
- 1261646-72-3(3-Hydroxy-4-(trifluoromethyl)mandelic acid)
- 2034568-06-2(1-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-3-(oxolan-2-yl)methylurea)
- 26406-97-3(4-Amino-3-chloro-hydratropic Acid Ethyl Ester)
- 1021228-59-0(N-(3,5-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)
推奨される供給者
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量
